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Compound of Interest

Compound Name: (S)-2-Isopropylmorpholine

Cat. No.: B597122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-2-
Isopropylmorpholine, a chiral heterocyclic compound of interest in medicinal chemistry and

drug development. Due to the limited availability of public spectroscopic data for this specific

enantiomer, this guide presents a combination of data derived from closely related analogs and

predicted values based on established spectroscopic principles. The information herein is

intended to serve as a reference for the identification, characterization, and quality control of

(S)-2-Isopropylmorpholine and its derivatives.

Core Spectroscopic Data
The following tables summarize the expected quantitative data for the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of (S)-2-
Isopropylmorpholine. It is important to note that direct experimental data for the unenriched

(S)-enantiomer is scarce in publicly accessible databases. The presented data is a composite

based on published data for racemic or N-protected 2-isopropylmorpholine and spectral

predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for (S)-2-Isopropylmorpholine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 - 3.9 m 1H H-3a

~3.6 - 3.7 m 1H H-5a

~3.4 - 3.5 m 1H H-3e

~2.8 - 2.9 m 1H H-6a

~2.7 - 2.8 m 1H H-2

~2.5 - 2.6 m 1H H-5e

~2.3 - 2.4 m 1H H-6e

~1.8 - 1.9 m 1H CH-(isopropyl)

~1.5 (broad s) s 1H NH

~0.9 d 3H CH₃ (isopropyl)

~0.85 d 3H CH₃ (isopropyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for (S)-2-Isopropylmorpholine

Chemical Shift (δ) ppm Assignment

~71.0 C-3

~67.5 C-5

~63.0 C-2

~46.0 C-6

~32.0 CH (isopropyl)

~18.5 CH₃ (isopropyl)

~18.0 CH₃ (isopropyl)
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Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. Predicted values

are based on the analysis of similar morpholine structures.

Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands for (S)-2-Isopropylmorpholine

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Medium, Broad N-H Stretch

2960 - 2850 Strong C-H Stretch (aliphatic)

1470 - 1450 Medium C-H Bend (CH₂, CH₃)

1120 - 1080 Strong C-O-C Stretch (asymmetric)

880 - 850 Medium C-N Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for (S)-2-Isopropylmorpholine

m/z Relative Intensity Assignment

129 Moderate [M]⁺ (Molecular Ion)

114 Moderate [M - CH₃]⁺

86 High
[M - C₃H₇]⁺ (Loss of isopropyl

group)

57 High
[C₄H₉]⁺ (Isopropyl cation

fragment)

43 High [C₃H₇]⁺ (Propyl fragment)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are based on standard methodologies reported for the
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characterization of morpholine derivatives.[1][2]

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a

frequency of 400 MHz or higher. The sample would be dissolved in an appropriate deuterated

solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS)

added as an internal standard. For ¹H NMR, standard acquisition parameters would be used.

For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.

The sample, either as a neat liquid or a thin film, would be analyzed using an attenuated total

reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI)

source. The sample would be introduced via direct infusion or through a gas chromatograph

(GC-MS). The instrument would be scanned over a mass range of m/z 40-300.

Visualizations
Synthesis and Purification Workflow
The synthesis of (S)-2-Isopropylmorpholine can be achieved through various synthetic

routes, often involving the asymmetric hydrogenation of a dehydromorpholine precursor. The

following diagram illustrates a general workflow for its synthesis and purification.

Dehydromorpholine Precursor Asymmetric Hydrogenation
(Chiral Catalyst, H2)

Substrate Reaction Work-up
(Quenching, Extraction)

Crude Product Chromatographic Purification
(e.g., Column Chromatography)

Extracted Product Spectroscopic Analysis
(NMR, IR, MS)

Purified Fractions (S)-2-IsopropylmorpholineCharacterized Product

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of (S)-2-Isopropylmorpholine.
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Spectroscopic Analysis Logical Flow
The characterization of a synthesized compound like (S)-2-Isopropylmorpholine follows a

logical progression of spectroscopic analyses to confirm its structure and purity.
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(S)-2-Isopropylmorpholine
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Structural Connectivity

Mass Spectrometry

Molecular Weight & Fragmentation
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Click to download full resolution via product page

Caption: Logical flow of spectroscopic analysis for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (S)-2-Isopropylmorpholine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b597122#spectroscopic-data-for-s-2-
isopropylmorpholine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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